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Compound of Interest

Compound Name: 2-iodo-N-(2-phenylethyl)acetamide

CAS No.: 64297-97-8

Cat. No.: B2887889 Get Quote

Compound: 2-iodo-N-(2-phenylethyl)acetamide CAS: 64297-97-8 Class: Cysteine-Reactive

Electrophile / Covalent Fragment Primary Application: Covalent Fragment-Based Drug

Discovery (FBDD) & Activity-Based Protein Profiling (ABPP).

Introduction & Chemical Basis[1][2][3][4][5][6][7]
2-iodo-N-(2-phenylethyl)acetamide consists of a hydrophobic phenethylamine scaffold linked

to a reactive

-iodoacetamide warhead. In the context of "Click Chemistry" applications, this molecule
functions as a Thiol-Click reagent.

Mechanism of Action: SN2 Thiol Alkylation
The primary application relies on the nucleophilic attack of a cysteine thiolate (

) on the

-carbon of the acetamide, displacing the iodide ion. This results in a stable, irreversible
thioether bond.

Selectivity: High for Cysteine (over Lysine/Serine) at pH 7.5–8.0.

Kinetics: Rapid, second-order reaction.
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Bioorthogonality: Not bioorthogonal in live cells (reacts with endogenous thiols), but highly

specific in purified systems or when used as a competitive probe.

Why this specific molecule?
In Fragment-Based Drug Discovery (FBDD), the "phenylethyl" group acts as a molecular probe

that tests hydrophobic pockets near surface cysteines. If the phenylethyl group binds to a

pocket, it increases the local concentration of the warhead, accelerating the covalent reaction

(proximity-induced reactivity).

Experimental Protocols
Protocol A: Intact Protein Mass Spectrometry Screening
Use this protocol to determine if the fragment covalently binds to your target protein.

Materials:

Target Protein (Purified, >90% purity, in PBS or HEPES).

Compound: 2-iodo-N-(2-phenylethyl)acetamide (100 mM stock in DMSO).

Control: Iodoacetamide (generic blocker).

LC-MS grade Formic Acid and Acetonitrile.

Workflow:

Preparation: Dilute Target Protein to 5 µM in Reaction Buffer (50 mM HEPES, pH 7.5, 150

mM NaCl). Avoid DTT/BME as they will quench the probe.

Incubation: Add the compound to a final concentration of 50 µM (10x excess). Final DMSO

concentration should be <1%.

Reaction: Incubate at Room Temperature (RT) for 60 minutes.

Quenching: Add formic acid to 1% final concentration to protonate thiols and stop the

reaction.
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Analysis: Inject onto a C4 desalting column coupled to a Q-TOF or Orbitrap MS. Deconvolute

the spectrum.

Data Interpretation (Table 1):

Observation
Mass Shift (

Mass)
Conclusion

No Shift 0 Da No binding (Non-hit).

Single Adduct +161.0 Da
Hit: Specific covalent

modification (Mono-alkylation).

Multiple Adducts +322 Da / +483 Da
Non-specific binding

(Promiscuous alkylator).

Note: The mass addition is calculated as the MW of the fragment (289.1 Da) minus the leaving

group Iodide (126.9 Da) + Proton loss adjustment if applicable. Net addition of the N-(2-

phenylethyl)acetamide group is approx +161 Da.

Protocol B: Gel-Based Competition ABPP (Activity-
Based Protein Profiling)
Use this protocol to assess if the fragment binds to the active site or a functional cysteine by

competing with a generic fluorescent probe.

Materials:

Probe: Desthiobiotin-Iodoacetamide or Rhodamine-Iodoacetamide (Generic "Click" Probe).

Competitor: 2-iodo-N-(2-phenylethyl)acetamide.[1]

Reagents: SDS-PAGE gel, Coomassie stain, Fluorescent scanner.

Workflow:
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Pre-incubation: Incubate Protein (1 µM) with the Competitor (variable: 10 µM, 50 µM, 100

µM) for 30 mins at RT.

Labeling: Add the Fluorescent Probe (e.g., IA-Rhodamine) at 1 µM. Incubate for 30 mins.

Quenching: Add 4x SDS-Loading Buffer (containing

-mercaptoethanol) and boil for 5 mins.

Separation: Run SDS-PAGE.

Visualization: Scan for fluorescence.

Result Logic:

High Fluorescence: The fragment did not block the cysteine.

Loss of Fluorescence: The fragment successfully bound and "masked" the cysteine from the

generic probe.

Visualization of Pathways[6]
Diagram 1: The Thiol-Click Mechanism
This diagram illustrates the specific chemical transformation driving the application.
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Caption: The SN2 reaction mechanism where the protein thiolate displaces iodine, forming a

stable conjugate.

Diagram 2: Covalent Fragment Screening Workflow
This logic flow guides the decision-making process during drug discovery screening.
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Caption: Decision tree for validating 2-iodo-N-(2-phenylethyl)acetamide hits via Mass

Spectrometry.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b2887889?utm_src=pdf-body-img
https://www.benchchem.com/product/b2887889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2887889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Considerations & Troubleshooting
pH Sensitivity
The reactivity of the iodoacetamide group is strictly pH-dependent.

pH < 7.0: Reaction is slow; cysteine is protonated (SH).

pH > 8.5: Risk of reacting with Lysine residues (non-specific background) or hydrolysis of the

iodine.

Optimal: pH 7.5 – 8.0.

"Dark" Reactions (False Positives)
Iodoacetamides are sensitive to light. The C-I bond can undergo homolytic cleavage under UV

light, creating radicals.

Protocol Adjustment: Always perform incubations in the dark or using amber tubes.

Stability
The compound is stable in DMSO but hydrolyzes slowly in water.

Best Practice: Prepare fresh aqueous dilutions from DMSO stock immediately before use.

Do not store aqueous solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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